isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-chikungunya agent.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H28N2O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-methylpropyl (2E)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O4S2/c1-5-12-31-19-10-8-18(9-11-19)14-21-24(29)28-23(20-7-6-13-33-20)22(17(4)27-26(28)34-21)25(30)32-15-16(2)3/h6-11,13-14,16,23H,5,12,15H2,1-4H3/b21-14+ |
InChI Key |
QKTBIJBDOLFBDS-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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